- Deuterium-substituted tadalafil as PDE-5 inhibitors and their preparation and use in the treatment of PDE-5-mediated diseases, World Intellectual Property Organization, , ,

Cas no 960226-55-5 (Tadalafil-d3)

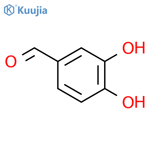

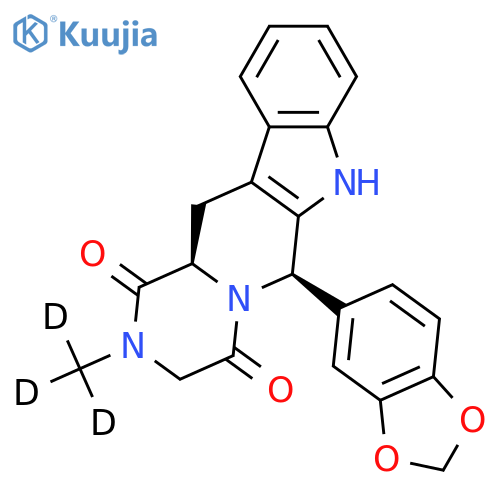

Tadalafil-d3 structure

商品名:Tadalafil-d3

Tadalafil-d3 化学的及び物理的性質

名前と識別子

-

- Tadalafil-d3

- TADALAFIL-METHYL-D3

- Tadalafil D3

- (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione (ACI)

- Tadalafi-d3

- F91335

- SCHEMBL13147334

- MS-26556

- CS-0167296

- HY-90009S

- (6R,12aR)-Tadalafil-d3 (N-methyl-d3)

- 960226-55-5

- 1ST10246D3

- (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

-

- インチ: 1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3

- InChIKey: WOXKDUGGOYFFRN-WFMNTJQSSA-N

- ほほえんだ: O=C1CN(C([2H])([2H])[2H])C(=O)[C@@H]2N1[C@H](C1C=CC3OCOC=3C=1)C1NC3C=CC=CC=3C=1C2

計算された属性

- せいみつぶんしりょう: 389.13800

- どういたいしつりょう: 392.15638633g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 1

- 複雑さ: 702

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- ゆうかいてん: 281-283°C

- PSA: 74.87000

- LogP: 2.08710

Tadalafil-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T004510-10mg |

Tadalafil-d3 |

960226-55-5 | 10mg |

$ 1596.00 | 2023-09-06 | ||

| 1PlusChem | 1P01CD19-1mg |

Tadalafil-d3 |

960226-55-5 | ≥99% deuterated forms (d1-d3) | 1mg |

$234.00 | 2024-04-19 | |

| 1PlusChem | 1P01CD19-10mg |

Tadalafil-d3 |

960226-55-5 | 99% | 10mg |

$1238.00 | 2024-04-19 | |

| A2B Chem LLC | AW55581-1mg |

Tadalafil-d3 |

960226-55-5 | ≥99% deuterated forms (d1-d3) | 1mg |

$161.00 | 2024-07-18 | |

| TRC | T004510-1mg |

Tadalafil-d3 |

960226-55-5 | 1mg |

$ 207.00 | 2023-09-06 | ||

| ChemScence | CS-0167296-5mg |

Tadalafil-d3 |

960226-55-5 | 5mg |

$630.0 | 2022-04-26 | ||

| 1PlusChem | 1P01CD19-5mg |

Tadalafil-d3 |

960226-55-5 | 99% | 5mg |

$758.00 | 2024-04-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T913222-1mg |

Tadalafil-d3 |

960226-55-5 | 98% | 1mg |

¥3,424.00 | 2022-08-31 | |

| ChemScence | CS-0167296-1mg |

Tadalafil-d3 |

960226-55-5 | 1mg |

$220.0 | 2022-04-26 | ||

| ChemScence | CS-0167296-10mg |

Tadalafil-d3 |

960226-55-5 | 10mg |

$1050.0 | 2022-04-26 |

Tadalafil-d3 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 2 h, rt → 110 °C; 110 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Toluene ; 1 h, 30 °C; 12 h, 110 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 2 h, 5 - 12 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C

1.6 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.7 Solvents: Methanol ; 30 min, rt; 3 h, rt → 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Toluene ; 1 h, 30 °C; 12 h, 110 °C

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 2 h, 5 - 12 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C

1.6 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.7 Solvents: Methanol ; 30 min, rt; 3 h, rt → 50 °C

リファレンス

Tadalafil-d3 Raw materials

Tadalafil-d3 Preparation Products

Tadalafil-d3 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

960226-55-5 (Tadalafil-d3) 関連製品

- 171489-03-5(Desmethylene Tadalafil)

- 171596-36-4(N-Desmethyl Tadalafil)

- 1173706-35-8(N-Octyl Nortadalafil)

- 171596-31-9(N-Butyl Nortadalafil)

- 385769-84-6(Amino Tadalafil)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量